(5E)-1-(4-chlorophenyl)-5-[4-(propan-2-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-1-(4-chlorophenyl)-5-[4-(propan-2-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a propan-2-yl group, and a benzylidene moiety attached to a pyrimidine-2,4,6-trione core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(4-chlorophenyl)-5-[4-(propan-2-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzaldehyde with 4-(propan-2-yl)benzaldehyde in the presence of a base to form the intermediate benzylidene compound. This intermediate is then reacted with barbituric acid under acidic conditions to yield the final product. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(4-chlorophenyl)-5-[4-(propan-2-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5E)-1-(4-chlorophenyl)-5-[4-(propan-2-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug discovery.
Medicine
In the field of medicine, this compound is being explored for its potential therapeutic properties. It is being investigated for its anti-inflammatory, anticancer, and antimicrobial activities.
Industry
Industrially, this compound is used in the development of specialty chemicals and advanced materials. Its unique structure makes it suitable for applications in the production of polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of (5E)-1-(4-chlorophenyl)-5-[4-(propan-2-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors. This interaction can disrupt key biochemical pathways, leading to the observed biological effects. For example, its anticancer activity may be attributed to the inhibition of enzymes involved in cell proliferation and survival.
Properties
Molecular Formula |
C20H17ClN2O3 |
---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
(5E)-1-(4-chlorophenyl)-5-[(4-propan-2-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H17ClN2O3/c1-12(2)14-5-3-13(4-6-14)11-17-18(24)22-20(26)23(19(17)25)16-9-7-15(21)8-10-16/h3-12H,1-2H3,(H,22,24,26)/b17-11+ |
InChI Key |
QDVHPGSEJXYTHN-GZTJUZNOSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.